![molecular formula C10H22O3Si B11723048 [(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol](/img/structure/B11723048.png)
[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol is a compound that features an oxirane ring (epoxide) and a tert-butyldimethylsilyl (TBS) protecting group. This compound is of interest in organic synthesis due to its unique reactivity and the protective nature of the TBS group, which can be selectively removed under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The oxirane ring can be introduced via an epoxidation reaction using reagents like m-chloroperbenzoic acid (m-CPBA) or other peracids.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale protection and epoxidation reactions under controlled conditions to ensure high yield and purity. Flow microreactor systems may be employed to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: The TBS group can be selectively removed using fluoride ions (e.g., tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: m-CPBA for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the oxirane ring.
Substitution: Tetrabutylammonium fluoride (TBAF) for deprotection of the TBS group.
Major Products
Diols: From oxidation of the oxirane ring.
Alcohols: From reduction of the oxirane ring.
Hydroxyl Compounds: From deprotection of the TBS group.
科学的研究の応用
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and protective group make it valuable in multi-step organic syntheses.
Biology and Medicine
In synthetic glycobiology, [(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol can act as both an aldol donor and acceptor, facilitating the production of complex carbohydrates .
Industry
The compound’s protective group and reactivity are leveraged in the production of pharmaceuticals and fine chemicals, where selective reactions are crucial.
作用機序
The compound exerts its effects primarily through the reactivity of the oxirane ring and the protective nature of the TBS group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form diols or other derivatives. The TBS group protects hydroxyl functionalities during multi-step syntheses and can be removed under mild conditions using fluoride ions .
類似化合物との比較
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and acts as both an aldol donor and acceptor.
tert-Butyldimethylsilyl-protected alcohols: Commonly used in organic synthesis for protecting hydroxyl groups.
Uniqueness
[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol is unique due to its combination of an oxirane ring and a TBS protecting group, which allows for selective reactions and protection of sensitive functionalities during complex syntheses.
特性
分子式 |
C10H22O3Si |
|---|---|
分子量 |
218.36 g/mol |
IUPAC名 |
[(2R,3S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)12-7-9-8(6-11)13-9/h8-9,11H,6-7H2,1-5H3/t8-,9+/m1/s1 |
InChIキー |
GQXMFAIYVGQEJP-BDAKNGLRSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@H](O1)CO |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1C(O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



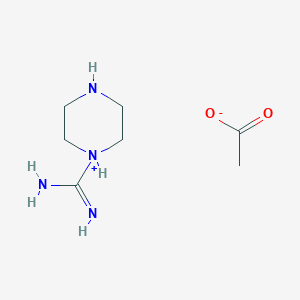
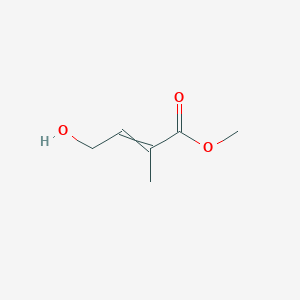

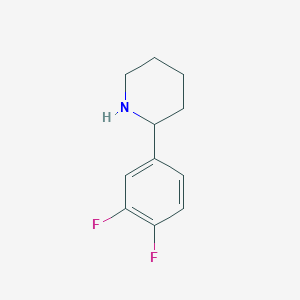
![(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722983.png)
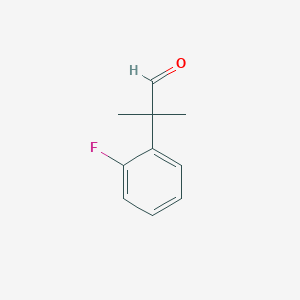
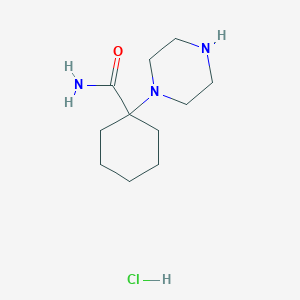




![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)

